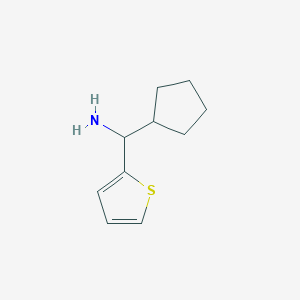

cyclopentyl(thiophen-2-yl)methanamine

Description

Cyclopentyl(thiophen-2-yl)methanamine (CAS synonyms: [1-(thiophen-2-yl)cyclopentyl]methanamine, F2189-0327) is a secondary amine featuring a cyclopentyl group attached to a thiophene ring via a methanamine bridge . Its molecular formula is C₁₀H₁₅NS, with a molecular weight of 181.30 g/mol. The compound is commercially available for research purposes, with suppliers offering it in quantities ranging from 50 mg to 2500 mg .

Synthesis: The general preparation involves reductive amination or nucleophilic substitution reactions. For example, (thiophen-2-yl)methanamine derivatives are often synthesized via oxime reduction using zinc powder in acetic acid, as described in Scheme 2 of .

Properties

IUPAC Name |

cyclopentyl(thiophen-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c11-10(8-4-1-2-5-8)9-6-3-7-12-9/h3,6-8,10H,1-2,4-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWCODZLSPGVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CS2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(thiophen-2-yl)methanamine typically involves the reaction of cyclopentyl bromide with thiophene-2-carbaldehyde, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(thiophen-2-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiophene derivatives, and various amide derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopentyl(thiophen-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of cyclopentyl(thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table compares cyclopentyl(thiophen-2-yl)methanamine with key analogs:

Key Observations :

- Ethylamine derivatives (e.g., 2-thiopheneethylamine) exhibit higher flexibility due to the ethylene spacer, which may influence receptor binding profiles .

- Aryl-substituted analogs (e.g., [5-(4-methoxyphenyl)thiophen-2-yl]methanamine) introduce electronic effects from the methoxy group, altering solubility and reactivity .

Physicochemical Properties: NMR and Spectroscopic Data

The table below highlights ¹H NMR shifts for select compounds:

Notes:

Biological Activity

Cyclopentyl(thiophen-2-yl)methanamine is an organic compound with the molecular formula C₁₀H₁₅NS, characterized by a cyclopentyl group linked to a thiophene ring and a methanamine moiety. This unique structure gives rise to various biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been suggested that this compound may act as an inhibitor of certain molecular targets, which can modulate various biological pathways. For instance, it is believed to exhibit antimicrobial and anti-inflammatory properties, potentially through enzyme inhibition or receptor antagonism .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties, making it a candidate for further pharmacological investigation .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which could be beneficial in treating various inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| Cyclopentyl(thiophen-3-yl)methanamine | Antimicrobial | >10 |

| Cyclopentyl(furan-2-yl)methanamine | Anti-inflammatory | 5.25 |

| Cyclopentyl(pyridin-2-yl)methanamine | Unknown | >40 |

The presence of the thiophene ring in this compound imparts distinct electronic and steric properties compared to its analogs, which may influence its binding affinity and specificity towards biological targets .

Study on Antimicrobial Properties

In a study assessing the antimicrobial efficacy of this compound, researchers tested its activity against various bacterial strains. The compound demonstrated notable inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent . Further investigations are needed to elucidate the exact mechanisms behind this activity.

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound, where it was evaluated in vitro for its ability to inhibit pro-inflammatory cytokines. Results indicated that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures . This suggests its potential utility in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.